molecular formula C17H15BrN2O3 B4290451 allyl 6-amino-4-(4-bromophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate

allyl 6-amino-4-(4-bromophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate

Cat. No. B4290451
M. Wt: 375.2 g/mol
InChI Key: XKUSDJUFRAOUJH-UHFFFAOYSA-N
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Description

Allyl 6-amino-4-(4-bromophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyran derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of allyl 6-amino-4-(4-bromophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. It has also been shown to inhibit the activity of various enzymes, including topoisomerase II and protein kinase C.
Biochemical and Physiological Effects:
Allyl 6-amino-4-(4-bromophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have shown that it inhibits the growth of cancer cells by inducing apoptosis. It has also been shown to inhibit the activity of various enzymes, including topoisomerase II and protein kinase C. In vivo studies have shown that it has low toxicity and can be administered orally.

Advantages and Limitations for Lab Experiments

One of the main advantages of allyl 6-amino-4-(4-bromophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate is its versatility as a building block for the synthesis of various pyran derivatives. It is also relatively easy to synthesize and has low toxicity. However, its limitations include its limited solubility in water and its instability under acidic conditions.

Future Directions

There are several future directions for the study of allyl 6-amino-4-(4-bromophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate. One direction is the development of more efficient and scalable synthesis methods. Another direction is the study of its potential applications in other fields, such as agriculture and environmental science. Additionally, further studies are needed to fully understand its mechanism of action and to develop more potent derivatives with fewer side effects.

Scientific Research Applications

Allyl 6-amino-4-(4-bromophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate has potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, it has been studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In material science, it has been used as a building block for the synthesis of novel materials with potential applications in optoelectronics and photonics. In organic synthesis, it has been used as a versatile building block for the synthesis of various pyran derivatives.

properties

IUPAC Name

prop-2-enyl 6-amino-4-(4-bromophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O3/c1-3-8-22-17(21)14-10(2)23-16(20)13(9-19)15(14)11-4-6-12(18)7-5-11/h3-7,15H,1,8,20H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKUSDJUFRAOUJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(O1)N)C#N)C2=CC=C(C=C2)Br)C(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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allyl 6-amino-4-(4-bromophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
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allyl 6-amino-4-(4-bromophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
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allyl 6-amino-4-(4-bromophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate

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